N-(4-Bromophenyl)-N-hydroxyformamide
Description
N-(4-Bromophenyl)-N-hydroxyformamide is an amide derivative featuring a bromine atom at the para position of the phenyl ring and a hydroxyl group attached to the formamide nitrogen. For instance, N-(4-Bromophenyl)formamide (CAS 2617-78-9) is documented in safety data sheets as a stable compound requiring standard handling protocols for amides .
Properties
CAS No. |
96018-73-4 |
|---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-hydroxyformamide |
InChI |
InChI=1S/C7H6BrNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H |
InChI Key |
DPSLUNNZPRHJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-hydroxyformamide typically involves the reaction of 4-bromoaniline with formic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures consistent production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N-hydroxyformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-bromophenyl)formamide oxides, while reduction can produce N-(4-bromophenyl)amine derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-N-hydroxyformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-Bromophenyl)-N-hydroxyformamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
a. Halogen-Substituted Phenyl Amides
- N-(4-Halophenyl)maleimides: highlights N-(4-fluorophenyl)-, N-(4-chlorophenyl)-, N-(4-bromophenyl)-, and N-(4-iodophenyl)maleimides. Despite varying halogen sizes and electronegativities, their inhibitory potency against monoacylglycerol lipase (MGL) remains comparable (IC50: ~4–7 μM). This suggests that steric and electronic effects of para-halogens may be secondary to the maleimide core’s reactivity in this context .
- N-(4-Bromophenyl)furan-2-carboxamide : Synthesized via Suzuki-Miyaura cross-coupling (94% yield), this compound demonstrates the bromophenyl group’s utility as a coupling partner. Electron-donating substituents on boronic acids enhance coupling efficiency (e.g., 83% yield for electron-rich partners vs. 38% for electron-poor groups) .
b. Substituent Effects on Bioactivity
- Pyridazinone Derivatives: N-(4-Bromophenyl)-acetamide pyridazinones exhibit agonist activity for formyl peptide receptors (FPR1/FPR2). Meta- vs. para-methoxybenzyl substitutions on the pyridazinone core dictate receptor specificity, underscoring the importance of substituent positioning .
Physicochemical and Functional Properties
- Hydrogen Bonding : Hydroxyl-containing analogs, such as N-(2,5-dihydroxyphenyl)-N-(4-fluorophenyl)formamide (), exhibit enhanced hydrogen-bonding networks, which could improve crystallinity or biological target engagement.
- Solubility and Stability : N-(4-Bromophenyl)benzenesulfonamide () demonstrates typical sulfonamide stability, with halogen interactions influencing crystal packing .
Data Tables
Q & A
Q. What are the established synthetic routes for preparing N-(4-Bromophenyl)-N-hydroxyformamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves formylation of 4-bromoaniline derivatives. A viable method is the reaction of 4-bromophenylamine with formylating agents (e.g., formic acid derivatives) under controlled conditions. For example, analogous syntheses (e.g., N-(4-fluorophenyl)formamide) utilize CO₂ reduction with NaBH(OAc)₃, yielding formamides with moderate to high purity . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (60–80°C) to enhance yield. Purification via flash chromatography (e.g., pentane/EtOAc gradients) is recommended to isolate the product .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., δ ~8.0 ppm for formyl protons, aromatic signals at δ ~7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ peak at m/z ~230–235) .
- Melting Point Analysis : Comparison with literature values (e.g., 81–83°C for similar hydroxyformamides) .
- HPLC : For purity assessment using reverse-phase columns and UV detection.
Q. How can solubility and stability issues be addressed during storage and handling of this compound?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests under varying pH (4–9), temperature (4°C vs. ambient), and light exposure should be conducted. Storage recommendations include airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Q. What are the key safety considerations when working with this compound?
Q. How can researchers access crystallographic data for this compound, and what software tools are recommended for structure refinement?
Crystallographic data can be obtained via single-crystal X-ray diffraction. For refinement, use SHELXL (for small-molecule structures) and WinGX for data processing and visualization. ORTEP diagrams are generated to illustrate anisotropic displacement parameters .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is effective for studying electronic structure. The Colle-Salvetti correlation-energy formula, implemented in codes like Gaussian or ORCA, can predict reaction pathways (e.g., hydrogenation or electrophilic substitution) . Solvent effects should be modeled using continuum solvation (e.g., PCM).
Q. How does the bromine substituent influence the catalytic hydrogenation mechanism of this compound?
Bromine’s electron-withdrawing effect increases the electrophilicity of the formamide group, facilitating hydrogenation. Experimental studies on analogous compounds (e.g., N-(4-bromophenyl)formamide) show that iron catalysts (e.g., FeCl₃ with ligands) under H₂ (1–10 bar) yield p-bromoaniline derivatives with >95% efficiency. Mechanistic insights are gained via kinetic isotope effects (KIEs) and DFT transition-state analysis .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Q. How can this compound be functionalized for applications in metalloproteinase inhibition studies?
Introducing sulfonyl or alkyl groups at the hydroxyformamide moiety (e.g., via Mitsunobu reaction or SNAr) can enhance binding to metalloproteinase active sites. Structural analogs (e.g., piperazine-sulfonyl derivatives) have shown inhibitory activity in in vitro assays. Docking studies (e.g., AutoDock Vina) guide rational design .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Byproduct Formation : Optimize reaction time and catalyst loading to minimize side products (e.g., over-reduced amines).
- Purification at Scale : Replace flash chromatography with recrystallization (e.g., EtOH/H₂O mixtures) or continuous-flow systems.
- Thermal Stability : Use in-line IR or Raman spectroscopy for real-time monitoring of exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
